molecular formula C14H11N5OS B2382594 6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide CAS No. 2415631-57-9

6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2382594
CAS No.: 2415631-57-9
M. Wt: 297.34
InChI Key: MIDBNEGRIOTYLB-UHFFFAOYSA-N
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Description

6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that features a pyrazine ring substituted with a carboxamide group, a methyl group, and a thiazole ring that is further substituted with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving a diamine and a diketone.

    Final Coupling: The final step involves coupling the thiazole-pyridine moiety with the pyrazine ring through an amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO₄ or CrO₃.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like Pd/C and H₂.

    Substitution: The halogen atoms, if present, can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: Pd/C, H₂, NaBH₄

    Substitution: Nucleophiles (amines, thiols), bases (NaOH, K₂CO₃)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can lead to the development of new drugs.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide
  • 6-Methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide
  • 6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-3-yl)pyrazine-2-carboxamide

Uniqueness

6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties compared to its analogs. The presence of the thiazole and pyridine rings can enhance its ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c1-9-6-15-7-11(17-9)13(20)19-14-18-12(8-21-14)10-4-2-3-5-16-10/h2-8H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDBNEGRIOTYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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